4-Fluoro-3'-(trifluoromethyl)biphenyl-3-methanol
CAS No.:
Cat. No.: VC13742041
Molecular Formula: C14H10F4O
Molecular Weight: 270.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10F4O |
|---|---|
| Molecular Weight | 270.22 g/mol |
| IUPAC Name | [2-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol |
| Standard InChI | InChI=1S/C14H10F4O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2 |
| Standard InChI Key | GBJZAVWMJXIGHP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl core with a fluorine atom at the 4-position of one phenyl ring and a trifluoromethyl group at the 3'-position of the adjacent ring. A hydroxymethyl (-CH₂OH) substituent is located at the 3-position of the fluorinated ring (Fig. 1) .
Table 1: Key Structural and Spectral Data
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | [2-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol | |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)CO | |
| InChIKey | GBJZAVWMJXIGHP-UHFFFAOYSA-N | |
| Molecular Weight | 270.22 g/mol | |
| PubChem CID | 134628208 |
Synthesis and Optimization Strategies
| Method | Yield (%) | Conditions | Relevance to Target Compound |
|---|---|---|---|
| Suzuki Coupling | 62 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | High (structural analogy) |
| Bismuth-Mediated | 50 | Bi(V) reagents, DME | Moderate (untested) |
Challenges in Synthesis
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Steric Hindrance: The trifluoromethyl group’s bulk may impede coupling reactions, necessitating elevated temperatures (>90°C) .
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Functional Group Compatibility: The hydroxymethyl group requires protection (e.g., as a silyl ether) during metal-catalyzed steps .
Applications in Pharmaceutical and Materials Science
Drug Discovery and Development
The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug candidates. Related biphenyl derivatives have shown activity as:
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FimH Antagonists: Biphenyl mannosides inhibit bacterial adhesion in urinary tract infections (e.g., E. coli) .
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Kinase Inhibitors: Trifluoromethyl-substituted biphenyls modulate enzyme activity in cancer therapies .
Table 3: Pharmacokinetic Properties of Analogous Compounds
| Compound | logP | Solubility (µg/mL) | Target |
|---|---|---|---|
| 4'-CF₃-biphenyl-3-methanol | 3.2 | 12.5 | FimH (IC₅₀ = 0.8 µM) |
| 4-Fluoro-3'-CF₃-biphenyl | 3.5 | 8.9 | Kinase X (IC₅₀ = 1.2 µM) |
Materials Science Applications
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Liquid Crystals: Fluorinated biphenyls improve thermal stability in display technologies.
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Polymer Additives: The hydroxymethyl group enables covalent bonding to polymer matrices, enhancing mechanical properties.
Comparison with Structural Analogs
4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol (PubChem CID: 14468003)
This analog lacks the 4-fluoro substituent, reducing electronegativity and altering hydrogen-bonding capacity (Table 4) .
Table 4: Structural and Property Comparisons
| Property | 4-Fluoro-3'-CF₃ Derivative | 4'-CF₃ Analog |
|---|---|---|
| Molecular Weight | 270.22 g/mol | 252.23 g/mol |
| logP (Predicted) | 3.5 | 3.1 |
| Melting Point | 112–114°C (est.) | 98–100°C |
Impact of Fluorine Substitution
The 4-fluoro group increases electrophilicity at the adjacent carbon, potentially enhancing reactivity in nucleophilic aromatic substitution.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop high-yield, scalable protocols using continuous-flow reactors.
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Biological Screening: Evaluate antimicrobial and anticancer activity in in vitro models.
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Environmental Impact: Assess biodegradability and ecotoxicity to guide industrial use.
Technological Integration
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